Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Properties
Molecular Formula |
C16H25IO3 |
|---|---|
Molecular Weight |
392.27 g/mol |
IUPAC Name |
ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H25IO3/c1-2-19-14(18)16-9-15(10-16,11-17)20-13(16)12-7-5-3-4-6-8-12/h12-13H,2-11H2,1H3 |
InChI Key |
DGLAXYSETGYGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCCCCC3)CI |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is used to form the bicyclic structure. This reaction can be facilitated by photochemistry, using a light source such as a mercury lamp . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and potentially leading to the formation of new compounds.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions, expanding its chemical versatility.
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s bicyclic structure can be used to create new materials with desirable properties, such as increased stability or specific reactivity.
Organic Synthesis: It serves as a valuable building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can influence the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different scientific applications .
Comparison with Similar Compounds
Structural and Functional Variations
The target compound is structurally analogous to several 2-oxabicyclo[2.1.1]hexane derivatives, differing primarily in substituents at positions 1 and 3. Key examples include:
*Estimated based on substituent contributions (cycloheptyl: C7H13 vs. octyl: C8H17 in ).
Physicochemical Properties
- Ring Strain : The 2-oxabicyclo[2.1.1]hexane core introduces significant strain compared to larger systems like 2-oxabicyclo[2.2.2]octane, affecting reactivity and stability. The smaller ring system may enhance electrophilic substitution rates at the iodomethyl group .
- Solubility: The ethyl ester group improves aqueous solubility relative to non-ester analogs. Compounds with polar substituents (e.g., 4-cyanophenyl) exhibit higher polarity, while lipophilic groups (e.g., octyl) favor membrane permeability .
- Spectroscopic Data : For analogs, 13C NMR peaks near 125 ppm (aromatic carbons) and 82 ppm (ether oxygen) are observed . Cycloheptyl substituents would shift aliphatic carbons to ~25–35 ppm.
Research Findings and Challenges
- Crystallography : X-ray structures (e.g., compound 30b in ) confirm the bicyclic geometry, with SHELX software () widely used for refinement .
- Stability Issues: Iodine-containing analogs may face photodegradation, necessitating dark storage. Amino derivatives () require hydrochloride salts to prevent oxidation .
- Supply Limitations : Some analogs (e.g., azidomethyl in ) are discontinued, highlighting synthesis challenges .
Biological Activity
Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure, which integrates an iodomethyl group and a cycloheptyl moiety. This compound, with a molecular formula of C15H23IO3 and a molecular weight of approximately 378.25 g/mol, belongs to the class of oxabicycloalkanes and is characterized by its structural complexity and potential applications in medicinal chemistry and organic synthesis .
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of the iodomethyl group may enhance interactions with biological targets, potentially influencing various biochemical pathways .
Potential Biological Properties
- Antimicrobial Activity : Similar bicyclic compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.
- Anticancer Activity : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation, indicating a possible role in cancer therapeutics.
Synthesis and Reactivity
The synthesis of this compound typically involves several organic reactions, including:
- [2+2] Cycloaddition Reaction : This method can be facilitated by photochemical processes using light sources such as mercury lamps, allowing for effective formation of the bicyclic structure.
- Iodocyclization Reaction : This approach has been developed to create similar compounds with two and three exit vectors, demonstrating versatility in synthetic routes .
Comparison with Related Compounds
The following table compares this compound with other bicyclic compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate | C15H21IO3 | Contains a spirocyclic structure |
| Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | C12H19IO3 | Features a methyl substitution on the bicyclic framework |
| Ethyl 3-cyclopentylmethyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | C15H23IO3 | Affects steric properties due to cyclopentyl group |
Case Studies and Research Findings
Research indicates that compounds similar to this compound have been incorporated into drug development processes due to their bioisosteric properties compared to traditional drug scaffolds like ortho- and meta-benzenes .
Notable Findings
Q & A
Basic: What are the primary synthetic routes for Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via photochemical [2+2] cycloaddition to form the bicyclic core, followed by iodomethylation. Key steps include:
- Photocycloaddition : A mercury lamp (λ = 254–365 nm) activates the reaction under inert conditions to prevent side reactions. Catalyst choice (e.g., Lewis acids) improves regioselectivity .
- Iodocyclization : Post-cyclization, iodomethyl groups are introduced using iodine or iodomethane in THF at 0–25°C. Excess reagent ensures complete substitution .
- Yield Optimization : Reaction time (12–24 hrs), solvent polarity (e.g., THF vs. DCM), and temperature control (0–40°C) are critical. Yields range from 45–78% depending on purification protocols .
Basic: How does the iodomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The iodomethyl group serves as a versatile electrophilic site:
- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces iodine with aryl groups. Use Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C for 16 hrs achieves >70% conversion .
- SN2 Reactions : Strong nucleophiles (e.g., NaN₃, KCN) displace iodide in polar aprotic solvents (DMF, DMSO). Steric hindrance from the bicyclic framework slows kinetics, requiring elevated temperatures (50–60°C) .
Advanced: What strategies address stereochemical challenges during bicyclic core formation?
- Chiral Auxiliaries : Use (–)-menthol derivatives to induce asymmetry during cycloaddition. Enantiomeric excess (ee) up to 85% is reported with chiral Lewis acids like BINOL-based catalysts .
- Dynamic Resolution : Racemic mixtures are resolved via diastereomeric salt formation with tartaric acid derivatives. Crystallization in ethanol/water yields >95% diastereomeric purity .
Advanced: How is this compound validated as a bioisostere for benzenoid systems in drug design?
- Structural Overlap : The bicyclo[2.1.1]hexane core mimics ortho/meta-substituted benzene rings in spatial geometry (bond angles: 110–120°) and electronic distribution (calculated dipole moment: 2.1–2.4 D) .
- Biological Testing : In five drug candidates, the bicyclic scaffold retained target affinity (IC₅₀ within 1.5-fold of benzene analogs) while improving metabolic stability (t₁/₂ increased by 3x in microsomal assays) .
Methodological: Which analytical techniques confirm structural integrity and purity?
- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., iodomethyl δH = 3.2–3.5 ppm; bicyclic carbons δC = 70–85 ppm) .
- HRMS : Exact mass verification (calc. 392.27 g/mol; obs. 392.28 ± 0.01) ensures purity >95% .
- X-ray Crystallography : Single-crystal analysis resolves bicyclic geometry (bond lengths: 1.54–1.58 Å) and confirms stereochemistry .
Basic: What are the compound’s key applications in medicinal chemistry?
- Antimicrobial Probes : Derivatives inhibit S. aureus growth (MIC = 8 µg/mL) by targeting lipid II biosynthesis .
- Kinase Inhibitors : The bicyclic core binds ATP pockets in CDK2 (Kd = 12 nM) with reduced off-target effects compared to planar scaffolds .
Advanced: How does the cycloheptyl substituent impact physicochemical properties?
- Lipophilicity : Cycloheptyl increases logP by 0.8 units (vs. methyl analogs), enhancing membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .
- Conformational Rigidity : MD simulations show restricted rotation (energy barrier = 8 kcal/mol), favoring preorganized binding to hydrophobic enzyme pockets .
Methodological: How are stability issues (e.g., iodide loss) mitigated during storage?
- Light Sensitivity : Store in amber vials at –20°C under argon. Degradation <5% over 6 months .
- Solvent Choice : Avoid DMSO (promotes iodide displacement); use acetonitrile or ethyl acetate for long-term stability .
Advanced: What computational methods predict reactivity in cycloaddition reactions?
- DFT Calculations : B3LYP/6-31G* models predict transition states (ΔG‡ = 18–22 kcal/mol) and regioselectivity in [2+2] cycloadditions .
- MD Simulations : CHARMM forcefields assess steric effects of cycloheptyl on reaction trajectories .
Comparative Analysis: How does this compound differ from related bicyclic carboxylates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
